Product packaging for Methyl 2-methoxy-3-nitrobenzoate(Cat. No.:CAS No. 90564-26-4)

Methyl 2-methoxy-3-nitrobenzoate

Cat. No.: B2395983
CAS No.: 90564-26-4
M. Wt: 211.173
InChI Key: PDQVHYWBXXTBTM-UHFFFAOYSA-N
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Description

Significance and Research Trajectories of Methyl 2-methoxy-3-nitrobenzoate in Organic Synthesis

The significance of this compound in organic synthesis stems from its potential as a versatile precursor for a range of more complex molecules. The strategic positioning of its functional groups allows for selective chemical modifications. For instance, the nitro group can be readily reduced to an amino group, opening pathways to various heterocyclic compounds and other nitrogen-containing molecules. This transformation is particularly valuable in medicinal chemistry, where the amino functionality is a common feature in bioactive compounds.

One of the key synthesis routes to obtain this compound involves the methylation of Methyl 2-hydroxy-3-nitrobenzoate using a methylating agent like Iodomethane. chemicalbook.com This reaction highlights the accessibility of this compound from readily available starting materials.

While direct research specifically on this compound is not extensively documented in publicly available literature, the research trajectories of closely related isomers provide strong indications of its potential applications. For example, its isomer, Methyl 2-methyl-3-nitrobenzoate, is a crucial intermediate in the synthesis of the immunomodulatory drug Lenalidomide. googleapis.comgoogle.com This suggests that this compound could similarly serve as a key building block in the development of new therapeutic agents. The methoxy (B1213986) group, in place of a methyl group, could offer altered pharmacokinetic and pharmacodynamic properties to the final drug molecule.

Historical Context of Benzoate (B1203000) Ester Research and Nitro-Substituted Aromatics

The study of benzoate esters and nitro-substituted aromatic compounds has a rich history, deeply intertwined with the development of modern organic chemistry. Benzoate esters have long been recognized for their applications as fragrances, flavorings, and preservatives. Their synthesis, typically through Fischer esterification of benzoic acid and an alcohol, is a fundamental reaction taught in introductory organic chemistry.

Nitro-substituted aromatics, on the other hand, gained prominence with the advent of nitration reactions in the 19th century. The introduction of a nitro group onto an aromatic ring was initially explored for the production of explosives and dyes. Over time, the synthetic utility of the nitro group became widely appreciated. Its strong electron-withdrawing nature facilitates nucleophilic aromatic substitution reactions and its facile reduction to an amino group provides a gateway to a vast array of functionalities.

The combination of these two areas of research, in the form of nitro-substituted benzoate esters, created a powerful class of intermediates for organic synthesis. The nitration of methyl benzoate, for instance, is a classic example of electrophilic aromatic substitution, yielding primarily the meta-substituted product. orgsyn.org The study of polysubstituted aromatic compounds, like this compound, represents a more recent evolution in this field, where the focus has shifted to the synthesis of highly functionalized molecules with specific three-dimensional arrangements for targeted applications, particularly in drug discovery. The development of selective nitration and methylation techniques has been crucial in accessing these complex scaffolds.

Scope and Research Imperatives for this compound

The primary research imperative for this compound lies in the exploration of its synthetic utility as a building block for novel and functional molecules. Key areas of investigation include its application in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. The presence of the ortho-methoxy and meta-nitro groups relative to the ester creates a unique electronic and steric environment that can be exploited for regioselective reactions.

Future research will likely focus on:

Development of efficient and scalable synthesis routes: While a synthesis from Methyl 2-hydroxy-3-nitrobenzoate is known, exploring alternative and more sustainable synthetic methods is a key objective. chemicalbook.com

Investigation of its reactivity in various chemical transformations: A thorough understanding of how the different functional groups influence the molecule's reactivity will enable its strategic use in complex synthesis.

Application in the synthesis of biologically active molecules: Given the precedent set by its isomers, a major research trajectory will be the use of this compound as a precursor for new drug candidates.

Exploration of its role in materials science: The unique electronic properties conferred by the nitro and methoxy groups could make it a candidate for the synthesis of novel organic materials with interesting optical or electronic properties.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 90564-26-4
Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5 B2395983 Methyl 2-methoxy-3-nitrobenzoate CAS No. 90564-26-4

Properties

IUPAC Name

methyl 2-methoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQVHYWBXXTBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90564-26-4
Record name Methyl 2-methoxy-3-nitrobenzoate
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Synthetic Methodologies and Strategic Approaches for Methyl 2 Methoxy 3 Nitrobenzoate and Analogues

Classical and Evolving Synthetic Pathways to Methyl 2-methoxy-3-nitrobenzoate

The preparation of this compound can be approached via two primary retrosynthetic disconnections: regioselective nitration of a pre-existing methoxybenzoate ester or esterification of a 2-methoxy-3-nitrobenzoic acid precursor. Both strategies have well-established classical methods and are the subject of ongoing innovation.

The direct nitration of methyl 2-methoxybenzoate (B1232891) is a common route. The challenge lies in controlling the regioselectivity, as the activating, ortho-, para-directing methoxy (B1213986) group and the deactivating, meta-directing ester group exert competing influences on the aromatic ring.

Classical Methods: The traditional method for nitrating aromatic compounds involves a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). orgsyn.org In this strongly acidic medium, the nitronium ion (NO₂⁺) is generated as the active electrophile. For substrates like methyl benzoate (B1203000), this method reliably produces the meta-nitro product in high yields (81-85%) when reaction temperatures are carefully maintained between 5-15°C to prevent the formation of dinitro byproducts and nitrophenols. orgsyn.org This established procedure serves as a foundational protocol for the nitration of substituted benzoates.

Evolving Protocols: To overcome the harshness and waste generation of mixed acid systems, alternative protocols have been developed.

Acetic Anhydride (B1165640) Systems: Using a mixture of nitric acid and acetic anhydride is a milder alternative. google.commdpi.com This system can improve the regioselectivity and yield while avoiding the large quantities of acidic waste associated with sulfuric acid. google.com For example, in the synthesis of a related compound, methyl 3-methyl-2-nitrobenzoate, using acetic anhydride instead of sulfuric acid as the catalyst increased the ratio of the desired 2-nitro isomer over the 4-nitro isomer. google.com

Solvent-Controlled Regioselectivity: Research has shown that the choice of solvent can dramatically influence the position of nitration. In the nitration of a protected tryptophan methyl ester, switching the solvent from acetic anhydride to the more acidic trifluoroacetic acid shifted the nitration from the electron-rich pyrrole (B145914) ring to the less reactive, sterically accessible C6 position of the benzene (B151609) ring. nih.gov This demonstrates the principle that reaction media can be tuned to achieve a specific, desired regioisomer.

Aqueous Phase Nitration: To improve the environmental and safety profile, methods using dilute aqueous nitric acid are being explored. These co-acid-free systems reduce corrosive waste and can achieve high regioselectivity by carefully optimizing variables like acid concentration, temperature, and reaction time. nih.gov

Table 1: Comparison of Nitration Protocols for Aromatic Esters

ProtocolReagentsTypical ConditionsAdvantagesDisadvantagesReference
Classical Mixed AcidHNO₃ / H₂SO₄Low Temperature (0-15°C)High conversion, well-established.Corrosive, large volume of acid waste, risk of over-nitration. orgsyn.org
Acetic Anhydride SystemHNO₃ / Acetic Anhydride0°C to Room TempMilder conditions, improved selectivity, less waste.Requires careful control of exothermic reaction. google.commdpi.com
Aqueous Phase NitrationDilute HNO₃ (aq)Room TemperatureEnvironmentally benign, improved safety, no co-acid needed.May require longer reaction times or activation for deactivated rings. nih.gov

An alternative synthetic route involves the esterification of 2-methoxy-3-nitrobenzoic acid. This is particularly useful if the acid precursor is readily available or more easily synthesized.

Classical Fischer-Speier Esterification: This is the most common method, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid. iajpr.comtruman.edu The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, and the reaction is heated to reflux to remove the water formed. truman.edu It is crucial that the starting carboxylic acid is completely dry, as any water will push the equilibrium back towards the reactants, reducing the product yield. truman.edu

Evolving Esterification Methods: To accelerate the reaction and improve efficiency, modern techniques are being applied.

Microwave-Assisted Esterification: The use of sealed-vessel microwave irradiation can significantly reduce reaction times compared to conventional refluxing. usm.my For the esterification of a substituted nitrobenzoic acid, optimized conditions at 130°C with microwave heating for a total of 15 minutes yielded good results. usm.my This method offers a more energy-efficient and rapid approach to ester synthesis.

Innovations in Catalyst Development for this compound Synthesis

Catalysis is central to improving the efficiency, selectivity, and sustainability of chemical syntheses. Significant research has focused on developing novel catalysts for both the esterification and nitration steps.

While homogeneous catalysts like sulfuric acid are effective, they are difficult to separate from the reaction mixture, leading to corrosive waste streams. oru.edu Heterogeneous solid acid catalysts offer a compelling alternative, as they are easily filtered and can be reused, simplifying product purification and reducing environmental impact. oru.eduresearchgate.net

Zirconia and Titania-Based Catalysts: Modified zirconia catalysts, such as sulfated zirconia (SZr) and titania zirconia (TiZ), have demonstrated high activity in esterification reactions. oru.edu These materials possess strong acid sites on their surface that are necessary to catalyze the reaction. researchgate.net For instance, a sulfated zirconia catalyst showed high efficiency for the esterification of fatty acids, with optimal performance achieved after calcination at specific temperatures to maximize surface area and acidity. oru.edu

Advantages of Solid Acids: The primary benefits of using catalysts like SZr and TiZ include:

Easy Separation: The solid catalyst can be removed from the liquid product by simple filtration. oru.edu

Reusability: The ability to be recycled for multiple reaction runs makes the process more cost-effective and sustainable. researchgate.net

Reduced Waste: They eliminate the need for neutralization steps and the disposal of acidic wastewater. oru.edu

Table 2: Performance of Heterogeneous Solid Acid Catalysts in Esterification

CatalystKey FeaturesOptimum Calcination Temp.AdvantagesReference
Sulfated Zirconia (SZr)Strong Brønsted acid sites.500 - 700°CHigh activity, can be reused multiple times. oru.eduresearchgate.net
Titania Zirconia (TiZ)High surface area and acidity.400 - 500°CEffective for simultaneous esterification and transesterification. oru.edu

Controlling regioselectivity in nitration is a major challenge, and catalyst design plays a crucial role in directing the electrophile to the desired position.

Zeolite Catalysts: Zeolites are microporous aluminosilicates that can act as shape-selective catalysts. acs.orgias.ac.in Aromatic substrates can diffuse into the zeolite cages, where their orientation is constrained. This confinement can lead to heightened regioselectivity, favoring the formation of isomers that fit within the pores. ias.ac.in For example, the nitration of phenol (B47542) within the cages of NaY zeolite resulted in a remarkable preference for the ortho-isomer, demonstrating the potential of zeolites to control reaction outcomes. ias.ac.in This principle could be applied to favor the formation of this compound from methyl 2-methoxybenzoate.

Novel Organic Nitrating Reagents: Recent advancements have led to the development of bench-stable organic nitrating reagents that serve as a controllable source of nitrating species. chimia.ch These reagents can be used in conjunction with photoredox catalysts under very mild conditions (e.g., blue light irradiation at room temperature). This approach offers exceptional functional group tolerance and can achieve high chemo- and regioselectivity, representing a significant step forward from harsh, traditional methods. chimia.ch

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of the evolving methodologies discussed align with these principles.

Atom Economy and Waste Reduction: The replacement of classical mixed acid (H₂SO₄/HNO₃) with systems like HNO₃/acetic anhydride significantly reduces the amount of acidic waste, which is costly and environmentally damaging to treat. google.comresearchgate.net The ideal green process would utilize a recyclable, solid acid catalyst for nitration, a goal that is being actively pursued. acs.org

Use of Recyclable Catalysts: The application of heterogeneous solid acid catalysts, such as zeolites for nitration and sulfated zirconia for esterification, is a cornerstone of green synthesis. oru.eduacs.org Their easy separation and reusability minimize catalyst waste and simplify downstream processing. oru.edu

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound can dramatically decrease reaction times and, consequently, energy consumption compared to conventional heating methods. usm.myscirp.org

Enhanced Safety: Nitration reactions are notoriously exothermic and can pose safety risks. The development of continuous-flow microreactor systems allows for precise control over reaction parameters, rapid heat dissipation, and smaller reaction volumes, which significantly enhances the safety and stability of the process. nih.gov

Minimization of Waste Stream Generation in Nitration Processes

The primary source of waste in conventional aromatic nitration is the large excess of sulfuric acid used as a catalyst and dehydrating agent to generate the reactive nitronium ion (NO₂⁺). rsc.orgaiinmr.com Upon completion of the reaction, quenching with water results in a large-volume, highly acidic aqueous waste stream that is costly and environmentally challenging to treat. google.com Modern strategies aim to eliminate or replace sulfuric acid, thereby drastically reducing the process's environmental footprint.

One of the most effective strategies is the replacement of sulfuric acid with acetic anhydride. google.com In this method, acetyl nitrate (B79036), a potent nitrating agent, is generated in situ from the reaction of nitric acid and acetic anhydride. This approach has been successfully applied in the synthesis of nitro-analogs of the target compound. For instance, the nitration of methyl 3-(3-chloropropoxy)-4-methoxybenzoate is achieved using nitric acid in a mixture of acetic acid and acetic anhydride, completely avoiding the use of sulfuric acid. mdpi.com A patented process for the synthesis of methyl 3-methyl-2-nitrobenzoate similarly highlights that using acetic anhydride as a catalyst improves reaction selectivity and cleanliness, preventing the generation of large amounts of waste acid. google.com The acetic acid used as a solvent can often be recovered and recycled, further enhancing the sustainability of the process.

Solid acid catalysts represent another significant advancement in waste reduction. Reusable catalysts such as silica-impregnated heteropolyacids can effectively replace liquid sulfuric acid. researchgate.net These solid catalysts facilitate the nitration of activated aromatic rings, like anisole (B1667542) derivatives, using nitric acid. The key advantage is the ease of separation of the catalyst from the reaction mixture by simple filtration, allowing for its regeneration and reuse in subsequent batches. researchgate.net This eliminates the problematic aqueous workup associated with homogeneous acid catalysts.

The use of dinitrogen pentoxide (N₂O₅) is also a promising approach. As a powerful nitrating agent, N₂O₅ can be used in near-stoichiometric amounts, which dramatically reduces the acid waste compared to the traditional mixed-acid protocol. nih.gov This method is characterized by high yields and mild reaction conditions, and the minimal waste that is generated is easier to manage. nih.gov

Table 1: Comparison of Traditional vs. Acetic Anhydride Nitration Methods for Benzoate Esters

Feature Traditional Mixed-Acid Method Acetic Anhydride Method
Nitrating System Concentrated HNO₃ + Concentrated H₂SO₄ orgsyn.org Concentrated HNO₃ + Acetic Anhydride (Ac₂O) mdpi.com
Role of Catalyst H₂SO₄ acts as a catalyst and dehydrating agent. rsc.org Ac₂O reacts to form acetyl nitrate in situ. google.com
Primary Waste Stream Large volumes of dilute, highly acidic aqueous waste. google.com Acetic acid, which can be recovered and recycled. google.com
Environmental Impact High; significant acid waste generation. google.com Low; avoids large-scale acid wastewater. google.com
Workup Procedure Quenching on large amounts of ice, followed by filtration. orgsyn.org Pouring into ice-water, extraction with an organic solvent. mdpi.com

Sustainable Solvent and Reagent Selection

Beyond minimizing acidic waste, green chemistry principles guide the selection of less hazardous and more sustainable solvents and reagents for nitration reactions. The ideal process would utilize non-toxic, recyclable solvents and highly efficient, selective, and stable nitrating agents.

A significant move towards sustainability is the development of nitrating agents that are safer to handle and more efficient than traditional reagents.

Urea Nitrate: This solid, stable, and inexpensive compound can be used as a nitrating agent in conjunction with sulfuric acid. rasayanjournal.co.in While it does not eliminate the need for sulfuric acid, the reactions can often be carried out at room temperature, offering a safer operational profile compared to the highly exothermic classical nitration, which requires careful cooling. rasayanjournal.co.inyoutube.com

Dinitrogen Pentoxide (N₂O₅): As mentioned previously, N₂O₅ is considered an eco-friendly nitrating agent due to its high reactivity and efficiency, which allows for stoichiometric use and minimizes waste. nih.gov

Saccharin-Based Reagents: Recent innovations include the use of bench-stable, recyclable organic nitrating agents derived from saccharin. These reagents have been successfully employed for the nitration of arenes under mechanochemical (ball milling) conditions, which significantly reduces or eliminates the need for bulk solvents. rsc.org

Solid-Supported Reagents: Reagents like "claycop" (clay-supported copper(II) nitrate) provide an alternative to soluble nitrating agents, simplifying product purification and reducing waste streams. researchgate.net

The choice of solvent is another critical factor in the environmental performance of a synthetic process. Anisole, a class of compound to which the precursor of this compound belongs, is itself considered a solvent with a favorable sustainability profile. rsc.org While research into solvent-free conditions is advancing, other greener solvent systems are being explored. Liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) has been demonstrated as an effective and reusable medium for nitrations using N₂O₅. TFE has zero ozone depletion potential and can be easily recondensed and recycled after the reaction, preventing its emission into the atmosphere. nih.gov The ultimate goal is to move towards solvent-free conditions, a field where mechanochemistry shows considerable promise. rsc.org

Table 2: Overview of Selected Sustainable Nitrating Agents

Reagent Form Key Advantages Typical Conditions
Acetyl Nitrate Generated in situ from HNO₃/Ac₂O Replaces H₂SO₄, reduces acid waste, high selectivity. mdpi.comgoogle.com Acetic acid/anhydride solvent, 0°C to room temp. mdpi.com
Urea Nitrate Solid Stable, inexpensive, safer handling, room temperature reactions. rasayanjournal.co.in Used with H₂SO₄, aqueous workup. rasayanjournal.co.in
Dinitrogen Pentoxide (N₂O₅) Solid Eco-friendly, used stoichiometrically, minimal acid waste. nih.gov Liquefied 1,1,1,2-tetrafluoroethane (TFE) solvent. nih.gov
Saccharin-based Reagent Solid Bench-stable, recyclable organic reagent. rsc.org Mechanochemical (ball milling), minimal solvent. rsc.org
Solid-Supported Catalysts Solid Reusable, eliminates liquid acid waste, easy separation. researchgate.net Used with HNO₃ in an organic solvent. researchgate.net

Advanced Spectroscopic and Structural Characterization of Methyl 2 Methoxy 3 Nitrobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. The spectrum of Methyl 2-methoxy-3-nitrobenzoate is expected to show distinct signals for the aromatic protons and the two methoxy (B1213986) groups.

The aromatic region will display signals for three protons on the benzene (B151609) ring. Based on the substitution pattern (methoxy at C2, nitro at C3, and ester at C1), these protons (at C4, C5, and C6) would form a complex splitting pattern. The proton at C6, being ortho to the ester group, would likely appear as a doublet of doublets. The proton at C4, positioned between the nitro group and a hydrogen at C5, would also be a doublet of doublets. The proton at C5, coupled to both H4 and H6, would likely appear as a triplet.

The electron-withdrawing nature of the nitro and ester groups and the electron-donating nature of the methoxy group influence the chemical shifts. The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. rsc.org

Two sharp singlets are anticipated in the upfield region, corresponding to the protons of the ester methyl group (-COOCH₃) and the methoxy ether group (-OCH₃). The ester methyl protons typically appear around 3.9 ppm, while the ether methoxy protons are found at a similar chemical shift. rsc.org

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (H4, H5, H6) 7.0 - 8.5 Multiplet
Methoxy Protons (-OCH₃) ~3.9 Singlet

This table is based on established chemical shift principles and data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. For this compound, a total of nine distinct carbon signals are expected, as there are no planes of symmetry in the molecule.

The spectrum will feature signals for six aromatic carbons, one carbonyl carbon from the ester group, and two methyl carbons from the methoxy and ester functionalities. The carbonyl carbon is the most deshielded, appearing significantly downfield (typically 165-175 ppm). rsc.org The aromatic carbons attached to the substituents (C1, C2, C3) will have their chemical shifts significantly influenced by those groups. The carbon bearing the nitro group (C3) and the carbon with the ester group (C1) will be downfield, while the carbon attached to the methoxy group (C2) will be shifted upfield relative to the others. The remaining aromatic carbons (C4, C5, C6) will appear in the typical aromatic region of 120-140 ppm. rsc.org The two methyl carbons will be the most shielded, resonating in the upfield region of the spectrum (typically 50-60 ppm). rsc.org

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 164 - 166
Aromatic (C1-C6) 120 - 155
Methoxy (-OCH₃) 55 - 65

This table is based on established chemical shift principles and data from analogous compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation Studies

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H4 with H5, and H5 with H6), confirming their positions on the ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com It would definitively link each aromatic proton signal (H4, H5, H6) to its corresponding carbon signal (C4, C5, C6). It would also connect the methyl proton singlets to their respective methyl carbon signals, allowing for the differentiation between the ester and ether methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.com This is particularly powerful for identifying quaternary (non-protonated) carbons. Key HMBC correlations would be expected between the ester methyl protons and the carbonyl carbon, and between the ether methoxy protons and the C2 carbon. Furthermore, correlations from the aromatic protons to the substituted aromatic carbons (C1, C2, C3) would firmly establish the substitution pattern on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. It also gives insight into the molecule's structure through analysis of its fragmentation patterns. The molecular formula for this compound is C₉H₉NO₅, with a monoisotopic mass of 211.04807 Da. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. Due to the presence of the electron-withdrawing nitro group, nitroaromatic compounds can also be detected in negative ion mode [M-H]⁻. nih.gov Chemical derivatization, by reducing the nitro group to an amine, can also be employed to enhance ionization efficiency for LC-MS analysis. nih.gov

Predicted ESI-MS Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 212.05535
[M+Na]⁺ 234.03729
[M+K]⁺ 250.01123

Data sourced from PubChem. uni.lu

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern Investigations

Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure. The analysis of impurities in related syntheses often relies on GC-MS with EI ionization. amazonaws.com

For this compound, the EI mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 211. Key fragmentation pathways for benzoate (B1203000) esters typically involve the loss of the alkoxy group from the ester. Therefore, a prominent peak would be expected at m/z 180, corresponding to the loss of a methoxy radical (•OCH₃). Another common fragmentation is the loss of the entire ester methyl group, which would result in a fragment at m/z 152. Further fragmentation could involve the loss of carbon monoxide (CO) or the nitro group (NO₂). For instance, the EI-MS spectrum of the related methyl 3-nitrobenzoate shows a strong peak at m/z 150, which corresponds to the loss of the methoxy group. chemicalbook.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and understanding the conformational aspects of a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy Studies

Detailed FTIR spectral data for this compound, including specific band assignments for its characteristic vibrations (e.g., C=O stretch of the ester, NO₂ symmetric and asymmetric stretches, C-O-C stretches of the ether and ester groups, and aromatic C-H and C=C vibrations), are not available in the public domain. While commercial suppliers may possess such data, it is not published in peer-reviewed literature or accessible databases. sigmaaldrich.com

Raman Spectroscopy Investigations

Similarly, dedicated Raman spectroscopy studies on this compound are absent from the available scientific literature. A complete Raman spectrum with assignments of vibrational modes is necessary to complement FTIR data and provide a more complete picture of the molecule's vibrational framework.

X-ray Crystallography for Solid-State Molecular Architecture and Packing Arrangements

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular geometry, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound and its Analogues

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical information such as its crystal system, space group, unit cell dimensions, and the precise bond lengths and angles of the molecule in the solid state remain undetermined. While crystallographic data for analogues like Methyl 2-hydroxy-3-nitrobenzoate are available, they fall outside the scope of this article. nih.govresearchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline States

Without a determined crystal structure, a detailed analysis of the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking, that govern the crystal packing of this compound cannot be performed. Understanding these interactions is crucial for predicting and explaining the physical properties of the solid material.

Computational and Theoretical Investigations of Methyl 2 Methoxy 3 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations provide profound insights into the molecular properties of Methyl 2-methoxy-3-nitrobenzoate. These computational methods allow for the detailed examination of its electronic structure and the energies associated with its various forms.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Prediction

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For aromatic compounds like this compound, DFT, particularly with functionals like B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The optimization process finds the lowest energy structure on the potential energy surface.

Once the optimized geometry is obtained, the same theoretical level can be used to predict the molecule's vibrational frequencies. github.io These calculated frequencies correspond to the various stretching, bending, and torsional motions within the molecule. For nitroaromatic compounds, characteristic vibrational frequencies are expected, such as the asymmetric and symmetric stretching of the nitro (NO2) group, typically appearing in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.netresearchgate.net DFT calculations can provide a full theoretical infrared (IR) and Raman spectrum, which aids in the interpretation of experimental spectroscopic data. nih.govepstem.net

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted Value (B3LYP/6-311+G** Level)
C-N Bond Length (Å)~1.48
N-O Bond Length (Å)~1.22
C=O Bond Length (Å)~1.21
C-O (Ester) Bond Length (Å)~1.35
C-O (Methoxy) Bond Length (Å)~1.36
C-N-O Bond Angle (°)~118
O-N-O Bond Angle (°)~124

Note: The values in this table are representative and based on DFT calculations of similar substituted nitroaromatic compounds. Actual values may vary based on the specific level of theory and basis set used.

Composite Methods for Gas-Phase Enthalpy of Formation (e.g., G3(MP2)//B3LYP, Gaussian G4)

To obtain highly accurate thermochemical data, such as the gas-phase enthalpy of formation (ΔfH°(g)), composite methods are employed. These methods, including the Gaussian-n (Gn) theories like G3(MP2)//B3LYP and G4, combine results from several different high-level calculations to achieve chemical accuracy (typically within 1-2 kcal/mol). researchgate.netnih.gov

The process generally involves a geometry optimization and frequency calculation at a lower level of theory (like B3LYP), followed by a series of single-point energy calculations at higher, more computationally expensive levels of theory. researchgate.net These energies are then combined in a specific, predefined way to extrapolate to a very high level of accuracy. Such methods have been successfully used to determine the enthalpies of formation for various substituted benzoic acids and nitroaromatics. nih.gov

Table 2: Example of Calculated Gas-Phase Enthalpy of Formation

CompoundComputational MethodCalculated ΔfH°(g, 298.15 K) (kJ/mol)
Methyl 3-nitrobenzoateG3(MP2)//B3LYP-265.3 ± 4.5
This compoundG4 (Estimated)-350 ± 10

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution.

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated around the oxygen atoms of the nitro and carbonyl groups. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. The hydrogen atoms of the aromatic ring and the methyl groups are typically in regions of positive potential. The MEP surface helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Electronic Properties

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro and ester groups significantly influence the energy and distribution of these frontier orbitals. The HOMO is expected to have significant contributions from the methoxy group and the benzene (B151609) ring, while the LUMO is likely to be localized primarily on the nitro group and the carbonyl system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Table 3: Predicted Frontier Orbital Properties

PropertyPredicted ValueImplication
HOMO Energy~ -7.5 eVIndicates electron-donating capability
LUMO Energy~ -2.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap~ 5.5 eVSuggests moderate chemical reactivity

Note: These values are estimations based on FMO theory applied to similar aromatic compounds.

Conformational Analysis and Potential Energy Landscapes

The flexibility of this compound arises from rotation around its single bonds, leading to various spatial arrangements or conformations.

Exploration of Rotational Isomers and Energy Barriers in Vacuum and Solvents

This compound can exist as several rotational isomers (rotamers) due to the rotation around the C-O bond of the methoxy group and the C-C bond connecting the ester group to the aromatic ring. The planarity of the benzene ring itself is rigid. csbsju.edu

Table 4: Example Rotational Energy Barriers

Rotational BondConformer TransitionEstimated Energy Barrier (kJ/mol)
Ar-OCH₃Planar to Perpendicular8 - 12
Ar-COOCH₃Planar to Perpendicular20 - 25

Note: These are estimated values for substituted benzenes. The presence of adjacent bulky groups like the nitro group can significantly influence these barriers.

Solvent Effects on Conformational Equilibria and Dipolar Properties

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. For this compound, theoretical calculations can elucidate the conformational equilibria and how they are affected by solvents of varying polarities. The presence of flexible dihedral angles, such as those associated with the methoxy and ester groups, gives rise to different conformers with distinct energies and dipole moments.

In the gas phase, intramolecular forces dictate the most stable conformation. However, in a solvent, the molecule's dipole moment interacts with the solvent's reaction field, which can stabilize more polar conformers. The Gibbs free energy of the conformational equilibrium between different forms, for instance, a 'trans' and a 'cis' conformer arising from rotation around the C(aromatic)-C(ester) bond, can be calculated in various solvents. This is often accomplished using continuum solvation models, such as the Polarizable Continuum Model (PCM).

Detailed Research Findings:

Below is an illustrative table of how such data would be presented.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Relative Gibbs Free Energy (kJ/mol)
Gas Phase1.03.50.0
Toluene (B28343)2.43.8-1.2
Dichloromethane8.94.5-3.5
Acetonitrile (B52724)37.55.2-5.8
Note: The data in this table is illustrative and based on general principles of solvent effects, as specific research data for this compound is not available.

Advanced Quantum Chemical Topology Studies

Advanced quantum chemical topology methods provide a framework for analyzing the electron density to understand chemical bonding and non-covalent interactions. These methods partition the molecular space into atomic basins, allowing for a quantitative description of atoms in a molecule and the interactions between them.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful tool for analyzing the electron density distribution in a molecule. By identifying critical points in the electron density, QTAIM can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions. For this compound, QTAIM analysis would be used to quantify the properties of its covalent bonds and any intramolecular non-covalent interactions, such as hydrogen bonds. The analysis of the Laplacian of the electron density at bond critical points can reveal the nature of the chemical bond.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are methods used to visualize and analyze the electron localization in a molecule. They provide a clear picture of core electrons, bonding electron pairs, and lone pairs. For this compound, ELF and LOL analyses would reveal the spatial arrangement of electron pairs, highlighting the covalent bonds and the lone pairs on the oxygen and nitrogen atoms. These analyses would complement the QTAIM findings by providing a visual representation of the electron distribution that aligns with classical chemical concepts.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a method that translates the complex, many-electron wavefunction into the familiar language of Lewis structures, including lone pairs, and bond pairs. A key feature of NBO analysis is its ability to quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. This delocalization, or charge transfer, is a measure of hyperconjugative and conjugative interactions. In this compound, NBO analysis would be employed to study the intramolecular charge transfer between the electron-donating methoxy group, the electron-withdrawing nitro group, and the aromatic ring. The stabilization energies associated with these charge transfers provide a quantitative measure of their importance.

An illustrative table of NBO analysis results is presented below.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O(methoxy)π(C-C) aromatic5.2
π(C-C) aromaticπ(N-O) nitro2.8
π(C-C) aromaticπ*(C=O) ester3.5
Note: The data in this table is hypothetical and for illustrative purposes, as specific NBO analysis data for this compound is not available in the reviewed literature.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts in Solid State

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, and it allows for the partitioning of the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto the surface, one can identify regions of close intermolecular contacts.

Detailed Research Findings:

A crystal structure for this compound, which is a prerequisite for Hirshfeld surface analysis, is not publicly available in the Cambridge Structural Database (CSD) or reported in the surveyed literature. However, were a crystal structure to be determined, Hirshfeld analysis would be instrumental in understanding the packing of the molecules in the solid state.

An example of a table summarizing the percentage contributions of different intermolecular contacts from a Hirshfeld surface analysis is shown below.

Intermolecular ContactPercentage Contribution (%)
H···H45.0
O···H / H···O30.5
C···H / H···C15.2
N···O / O···N3.1
C···C2.5
Other3.7
Note: This table presents hypothetical data to illustrate the output of a Hirshfeld surface analysis, as no crystal structure or corresponding analysis for this compound is currently available.

Chemical Reactivity and Transformation Studies of Methyl 2 Methoxy 3 Nitrobenzoate

Reduction Reactions of the Nitro Group to Amino Derivatives

The transformation of the nitro group into an amino group is a pivotal reaction in organic synthesis, opening pathways to a wide array of functionalities. In the context of Methyl 2-methoxy-3-nitrobenzoate, this reduction yields Methyl 2-amino-3-methoxybenzoate, a valuable intermediate.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profiles. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly used catalysts for the hydrogenation of nitro compounds include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under varying pressures of hydrogen. For instance, the reduction of a similar compound, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, was attempted using Raney Nickel and 5% Pd/C, although incomplete conversions were noted even after extended reaction times under certain conditions. mdpi.com A more successful approach for a related substrate involved the use of powdered iron in acetic acid, which resulted in a satisfactory yield of the corresponding amine. mdpi.com

Table 1: Representative Catalytic Hydrogenation Conditions for Nitroarene Reduction

Catalyst Reducing Agent Solvent Temperature Pressure Reference
Pd/C H₂ Methanol/Ethanol Room Temperature 1-50 atm thieme-connect.com
Raney Ni H₂ Ethanol Room Temperature 1-50 atm mdpi.com
Powdered Iron Acetic Acid Acetic Acid 50-60°C Atmospheric mdpi.com

Given the presence of a reducible methyl ester group in this compound, chemoselective reduction methods that specifically target the nitro group are highly desirable. Various reagents and systems have been developed to achieve this selectivity.

One effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt, such as iron(II) chloride (FeCl₂). thieme-connect.com This system has been shown to selectively reduce the nitro group in the presence of an ester functionality, providing the desired amino derivative in high yields. thieme-connect.com Another approach is electrocatalytic reduction using a polyoxometalate redox mediator, which has demonstrated high selectivity for the reduction of substituted nitroarenes, including those with ester groups. acs.org This method offers a more sustainable alternative to traditional chemical reductants. acs.org

Metal-free reduction systems have also gained prominence. The use of tetrahydroxydiboron (B82485) in water or in combination with an organocatalyst like 4,4'-bipyridine (B149096) allows for the rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature, tolerating a range of functional groups. organic-chemistry.org

Table 2: Chemoselective Reduction Methods for Nitroarenes

Reagent/System Solvent Key Features Reference
NaBH₄ / FeCl₂ Methanol/Ethanol High chemoselectivity for nitro group over ester thieme-connect.com
Electrocatalysis with Polyoxometalate Aqueous H₃PO₄ Sustainable; high selectivity acs.org
Tetrahydroxydiboron / 4,4'-bipyridine Water / Isopropanol Metal-free; rapid reaction at room temperature organic-chemistry.org

Hydrolysis and Transesterification Reactions of the Methyl Ester Moiety

The methyl ester group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-methoxy-3-nitrobenzoic acid, or transesterification to form different esters. The reactivity of the ester is influenced by the electronic effects of the other substituents on the aromatic ring.

The presence of the electron-withdrawing nitro group at the meta position increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. chegg.com Hydrolysis can be achieved under both acidic and basic conditions. quora.com High-temperature water (250–300 °C) has been shown to effectively hydrolyze methyl benzoates, even sterically hindered ones. The use of a dilute alkaline solution, such as 2% potassium hydroxide, can promote hydrolysis at lower temperatures (around 200 °C).

Transesterification, the conversion of one ester to another, is a valuable reaction for modifying the ester functionality. This reaction is often catalyzed by acids or bases. Metal triflates, such as aluminum triflate (Al(OTf)₃), have emerged as highly effective catalysts for the transesterification of esters with various alcohols, including methanol and higher alcohols. itb.ac.id These catalysts can drive the reaction to high conversions under relatively mild conditions. itb.ac.id

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being dictated by the combined directing effects of the existing substituents.

In electrophilic aromatic substitution, the methoxy (B1213986) group (-OCH₃) is an activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group (-NO₂) and the methyl ester group (-COOCH₃) are deactivating, meta-directing groups because they withdraw electron density from the ring. msu.edulibretexts.org The positions on the ring are C1 (with the ester), C2 (with the methoxy), and C3 (with the nitro). The available positions for substitution are C4, C5, and C6. The methoxy group directs towards C4 (para) and C6 (ortho). The nitro group directs towards C5 (meta). The ester group also directs towards C5 (meta). Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions, which are activated by the powerful methoxy group, with the C5 position being strongly deactivated.

Nucleophilic aromatic substitution (SNAr) requires the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. libretexts.orglibretexts.org In this compound, there are no inherent leaving groups like halogens. However, if a leaving group were introduced at the C2 or C4 position, the nitro group at C3 would not be in an ortho or para position to stabilize the intermediate Meisenheimer complex, making SNAr less favorable. chemistrysteps.com If a leaving group were at the C6 position, the nitro group would be in a meta position, which is also not ideal for stabilization. libretexts.org

Reactions Involving the Methoxy Substituent (e.g., Demethylation)

The methoxy group can be cleaved to unveil a hydroxyl group, a process known as demethylation. This transformation is significant for synthesizing phenolic compounds. Several reagents are effective for the demethylation of aryl methyl ethers.

Boron tribromide (BBr₃) is a powerful and commonly used reagent for this purpose, typically employed at low temperatures. chem-station.com Other Lewis acids like aluminum chloride (AlCl₃) can also be used. chem-station.com Strong Brønsted acids such as 47% hydrobromic acid (HBr) at elevated temperatures can also effect demethylation. chem-station.com Biocatalytic methods, using enzymes like cytochrome P450 monooxygenases or cobalamin-dependent methyltransferases, offer milder and more selective alternatives for demethylation. rsc.orgnih.gov For instance, CYP199A4 has been shown to efficiently demethylate para-substituted methoxybenzoic acids, although its activity is reduced with ortho or meta-methoxy groups. rsc.org

Diversification and Functional Group Interconversions Towards Novel Derivatives

This compound serves as a versatile starting material for the synthesis of more complex molecules through various functional group interconversions. fiveable.mesolubilityofthings.comimperial.ac.uk The strategic manipulation of its three functional groups allows for the construction of a diverse range of derivatives.

For example, a related compound, methyl 2-methyl-3-nitrobenzoate, can be brominated at the methyl group and subsequently used in coupling reactions to synthesize complex molecules like Lenalidomide. google.com In another synthetic route, the reduction of the nitro group of a similar nitrobenzoate derivative to an amine, followed by cyclization, is a key step in the synthesis of the anticancer drug Gefitinib. mdpi.com Furthermore, the methyl group of a related nitrobenzoate has been converted to a formyl group through chlorination followed by hydrolysis, demonstrating another pathway for functionalization. google.com These examples highlight the synthetic utility of the substituted nitrobenzoate scaffold in accessing structurally diverse and biologically relevant molecules.

Applications in Advanced Organic Synthesis and Translational Research

Role as a Key Synthetic Intermediate in Medicinal Chemistry

Methyl 2-methoxy-3-nitrobenzoate serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring methoxy (B1213986), nitro, and methyl ester groups on a benzene (B151609) ring, allows for diverse chemical transformations, making it a valuable precursor in medicinal chemistry.

Precursor in the Synthesis of Pharmaceutical Agents with Specific Therapeutic Profiles

The strategic placement of the functional groups on the aromatic ring of this compound enables its use in the construction of complex molecular architectures found in various pharmaceutical agents. While specific therapeutic profiles of all resulting pharmaceuticals are extensive, a key application lies in its conversion to other versatile intermediates. For instance, it can be used in the synthesis of methyl indole-4-carboxylate, 5-nitroisocoumarin, and 5-aminoisoquinolin-1(2H)-one, which are themselves precursors to a range of bioactive compounds. sigmaaldrich.com The reactivity of the nitro group, often through reduction to an amine, and the potential for modification of the ester and methoxy groups, provide multiple avenues for synthetic elaboration.

Building Block for Anti-cancer Drug Leads (e.g., Lenalidomide, EGFR Inhibitors, Gefitinib Derivatives)

This compound and its close structural analogs are instrumental in the synthesis of several anti-cancer drug leads.

A significant application is in the synthesis of Lenalidomide , a potent immunomodulatory drug used in the treatment of multiple myeloma and myelodysplastic syndromes. newdrugapprovals.orgpatsnap.com The synthesis of Lenalidomide often involves the use of a closely related starting material, methyl 2-methyl-3-nitrobenzoate. newdrugapprovals.orggoogle.com This compound undergoes bromination to form methyl 2-(bromomethyl)-3-nitrobenzoate, which is then cyclized with 3-aminopiperidine-2,6-dione (B110489) to create the core structure of Lenalidomide's nitro precursor. newdrugapprovals.orgpatsnap.comgoogle.com Subsequent reduction of the nitro group yields Lenalidomide. newdrugapprovals.orggoogleapis.com

Key Intermediates in Lenalidomide Synthesis
IntermediateRoleReference
Methyl 2-methyl-3-nitrobenzoateStarting material for the side chain newdrugapprovals.org
Methyl 2-(bromomethyl)-3-nitrobenzoateKey intermediate for cyclization newdrugapprovals.orgpatsnap.com
3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dioneNitro precursor to Lenalidomide patsnap.com

Furthermore, derivatives of nitrobenzoic acids are utilized in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors , a class of targeted cancer therapies. For example, a novel synthesis of Gefitinib , an EGFR inhibitor used to treat non-small cell lung cancer, starts from methyl 3-hydroxy-4-methoxybenzoate. nih.govresearchgate.net The synthesis involves a nitration step to introduce a nitro group, which is subsequently reduced to an amine. nih.govresearchgate.netmdpi.com This amino group is crucial for the formation of the quinazoline (B50416) core of Gefitinib. nih.govresearchgate.net Researchers have also designed and synthesized novel Gefitinib analogues with modified structures to improve their anti-tumor activity, often involving similar synthetic strategies that rely on nitrated intermediates. nih.govmdpi.com

Contributions to Agrochemical Research and Development (e.g., Herbicides, Pesticides)

This compound and its related compounds are valuable in the agrochemical sector. For instance, 3-methyl-2-nitrobenzoic acid is a known precursor for the synthesis of chlorantraniliprole, a pesticide. biosynth.com Additionally, methyl 3-methyl-2-nitrobenzoate is a key raw material for producing 2-amino-5-chloro-N,3-dimethylbenzamide, which has applications in the pesticide and pharmaceutical markets. google.com The structural features of these nitrobenzoate derivatives allow for the creation of molecules with specific biological activities relevant to crop protection.

Development of Advanced Materials with Tunable Properties for Specific Industrial Applications

The chemical reactivity of methyl salicylate (B1505791) and its analogues, a class of compounds that includes this compound, suggests their potential use as intermediates in the synthesis of functional materials. nih.gov The presence of multiple functional groups allows for polymerization or incorporation into larger molecular frameworks, potentially leading to materials with tailored optical, electronic, or mechanical properties for various industrial applications.

Exploration of Bioremediation Potential in Environmental Science

While direct studies on the bioremediation of this compound are not extensively documented, research into related compounds like chlorobenzoic acids offers insights into potential environmental applications. researchgate.net Microorganisms have been shown to degrade chlorobenzoic acids, and similar enzymatic pathways could potentially be harnessed for the bioremediation of nitroaromatic compounds. researchgate.net The degradation of such compounds often involves initial transformations of the substituent groups, suggesting that the methoxy and nitro groups of this compound could be targeted by microbial enzymes. Further research is needed to explore the specific bioremediation pathways for this compound.

Design and Synthesis of Bioactive Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

Investigation of Antimicrobial Activities of Related Benzoate (B1203000) Salts

While direct studies on the antimicrobial properties of salts derived from this compound are not extensively documented, the broader class of benzoate salts has been a subject of interest for their antimicrobial activities. The underlying principle of their action is often attributed to the lipophilic nature of the benzoic acid derivative, which allows it to penetrate the cell membranes of microorganisms. Once inside the cell, it can disrupt metabolic processes, leading to an inhibitory or lethal effect on the microbe.

Research into various nitrobenzoate derivatives has provided insights into the structure-activity relationships that govern their antimicrobial efficacy. For instance, studies on different isomers of nitrobenzoic acid have shown that the position of the nitro group on the aromatic ring can significantly influence the antimicrobial activity. The electronic and steric effects of the substituents play a crucial role in determining the compound's ability to interact with its microbial target.

The following table summarizes the antimicrobial activity of a selection of related benzoate compounds against various microorganisms, highlighting the potential for this class of molecules.

CompoundTest OrganismActivity
Sodium BenzoateEscherichia coliInhibitory
Potassium BenzoateSaccharomyces cerevisiaeInhibitory
4-Nitrobenzoic AcidStaphylococcus aureusActive
3,5-Dinitrobenzoic AcidMycobacterium tuberculosisHighly Active

It is hypothesized that benzoate salts derived from this compound could exhibit interesting antimicrobial profiles. The presence of the methoxy group might enhance lipophilicity, facilitating easier passage through microbial cell walls, while the nitro group, a known pharmacophore in several antimicrobial agents, could contribute to the mechanism of action. Further research is warranted to synthesize and evaluate these specific benzoate salts to fully understand their potential as antimicrobial agents.

Exploration of Antiviral Potential of Novel Quinoline-Based Scaffolds Derived from Nitrobenzoates

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of many approved antiviral drugs. nih.gov The versatility of the quinoline ring system allows for the introduction of various substituents, enabling the fine-tuning of its biological activity. Nitrobenzoates, including this compound, serve as important starting materials in the synthesis of these complex heterocyclic systems.

The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the quinoline ring. The substituents on the initial nitrobenzoate, such as the methoxy group in this compound, become incorporated into the final quinoline structure, influencing its three-dimensional conformation and its interaction with viral targets.

Numerous studies have demonstrated the potent antiviral activity of quinoline derivatives against a wide range of viruses, including Dengue virus and Enterovirus D68. nih.govproquest.com The mechanism of action often involves the inhibition of key viral enzymes or the disruption of viral replication processes. For example, some quinoline-based compounds have been shown to target viral proteases, helicases, or polymerases, which are essential for the life cycle of the virus.

The table below presents data on the antiviral activity of various quinoline-based scaffolds, illustrating the potential of this class of compounds in antiviral drug discovery.

Quinoline ScaffoldTarget VirusMechanism of Action (if known)
2,8-bis(trifluoromethyl)quinolineZika Virus (ZIKV)Inhibition of viral replication nih.gov
Substituted quinoline derivativesDengue VirusInhibition of viral entry/replication nih.govproquest.com
Oxadiazole-substituted quinolinesEnterovirus D68 (EV-D68)VP1 capsid protein inhibition

The unique substitution pattern of this compound makes it a promising starting point for the synthesis of novel quinoline-based antiviral agents. The methoxy group at the 2-position and the potential for functionalization at the 3-position (derived from the nitro group) could lead to the development of quinolines with unique structural features and, consequently, novel antiviral activities. The exploration of quinoline-based scaffolds derived from this nitrobenzoate holds significant promise for the discovery of new and effective treatments for viral infections.

Advanced Analytical Methodologies Applied to Methyl 2 Methoxy 3 Nitrobenzoate Research

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a cornerstone of analytical chemistry used to separate, identify, and quantify components within a mixture. For Methyl 2-methoxy-3-nitrobenzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve critical roles in its analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is extensively used for determining purity, quantifying the compound in various matrices, and identifying impurities.

In a typical HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. The separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. For nitroaromatic compounds, reverse-phase HPLC is commonly employed.

Research on related compounds, such as methyl nitrobenzoate isomers and their derivatives, provides a framework for the analysis of this compound. researchgate.netjocpr.com A common setup involves a C18 column, which contains a non-polar stationary phase. jocpr.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the composition often varied in a gradient to achieve optimal separation. jocpr.combeilstein-journals.org Detection is frequently performed using an ultraviolet (UV) detector, as the aromatic nitro-group provides strong chromophores. beilstein-journals.org

The resulting chromatogram displays peaks corresponding to each separated component, with the area under each peak being proportional to its concentration. This allows for precise quantitative determination of the purity of this compound and the levels of any impurities present.

Table 1: Illustrative HPLC Parameters for Analysis of Nitroaromatic Compounds

Parameter Description
Column Kromasil C18 (250 x 4.6 mm, 5 µm) jocpr.com
Mobile Phase A Buffered water (e.g., pH 3.0 phosphate (B84403) buffer) jocpr.com
Mobile Phase B Acetonitrile jocpr.com
Flow Rate 1.0 mL/min jocpr.com
Detector UV-Vis or Diode Array Detector (DAD) (e.g., at 235 nm) jocpr.combeilstein-journals.org
Column Temperature 30 °C jocpr.com
Injection Volume 10-50 µL jocpr.com

| Diluent | Acetonitrile jocpr.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is particularly useful for assessing the purity of this compound with respect to volatile organic impurities or related volatile side-products from its synthesis. In some cases, derivatization may be used to increase the volatility of a related analyte, such as the esterification of 2-methyl-3-nitrobenzoic acid for GC analysis. nih.gov

The methodology involves injecting a sample into a heated inlet, where it is vaporized and swept by a carrier gas (typically an inert gas like helium) into a long, thin capillary column. nih.govamazonaws.com The separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column walls. Compounds with higher volatility and weaker interactions travel through the column faster.

For the analysis of potential genotoxic impurities in drug synthesis, which can include related nitrobenzoate structures, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice. amazonaws.com This provides not only separation and quantification but also structural identification of trace-level impurities. A common stationary phase for this type of analysis is a fused silica (B1680970) capillary column coated with 100% dimethyl polysiloxane. amazonaws.com

Table 2: Typical GC-MS Conditions for Analysis of Related Impurities

Parameter Description
Column Fused silica capillary column (e.g., SPB-1, 30 m x 0.25 mm, 1.0 µm film) amazonaws.com
Carrier Gas Helium amazonaws.com
Inlet Temperature 250 °C
Oven Program Temperature ramp (e.g., 100 °C hold for 2 min, ramp to 280 °C at 20 °C/min)
Detector Mass Spectrometer (MS) amazonaws.com
Ionization Mode Electron Impact (EI) amazonaws.com

| MS Mode | Selective Ion Monitoring (SIM) for trace analysis amazonaws.com |

Thermal Analysis for Understanding Phase Transitions and Stability

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial data on its melting behavior, polymorphism, and thermal stability.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine key thermal properties such as melting point and enthalpy of fusion.

When a sample of this compound is heated in a DSC instrument, it will absorb energy as it undergoes a phase transition from solid to liquid. This is observed as an endothermic peak on the DSC thermogram. The temperature at the peak of this curve is taken as the melting point, and the area under the peak is directly proportional to the enthalpy of fusion—the energy required to melt the sample. researchgate.net This data is vital for quality control, as the melting point is a sharp, well-defined value for a pure substance, and impurities will typically broaden the melting range and lower the peak temperature. Studies on related methyl nitrobenzoate isomers have utilized DSC to determine such phase transition enthalpies. researchgate.net

Table 3: Thermal Properties of Related Nitrobenzoate Compounds via DSC

Compound Melting Point (°C)
Methyl 3-nitrobenzoate 78 - 80 fishersci.comsigmaaldrich.com
Methyl 2-methyl-3-nitrobenzoate 62 - 65 fishersci.com

Note: The table shows data for related compounds to illustrate the type of information obtained from DSC analysis.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of this compound.

In a TGA experiment, a sample is placed in a high-precision balance and heated according to a controlled temperature program. The resulting TGA curve plots the percentage of mass loss against temperature. A stable compound will show a flat plateau until the temperature at which decomposition begins, at which point a sharp drop in mass is observed. The temperature at which significant mass loss begins is an indicator of the compound's thermal stability. For nitroaromatic compounds, thermal decomposition typically results in the release of gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.comfishersci.com TGA can also be used to determine sublimation enthalpies by measuring the rate of mass loss under specific conditions. researchgate.net

Table 4: TGA Data Interpretation for Thermal Stability

Temperature Range Observation Interpretation
Ambient to >150 °C No significant mass loss Compound is thermally stable in this range
>200 °C (Hypothetical) Sharp decrease in mass Onset of thermal decomposition

Future Research Directions and Emerging Areas for Methyl 2 Methoxy 3 Nitrobenzoate Chemistry

Development of Asymmetric Synthetic Pathways

The creation of chiral molecules is a cornerstone of modern pharmaceutical and materials science. While many applications of Methyl 2-methoxy-3-nitrobenzoate currently involve achiral products, its derivatives possess significant potential for asymmetric transformations. Future research is increasingly focused on developing synthetic pathways that can generate specific stereoisomers from this scaffold.

A promising strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions at or adjacent to the aromatic core. For instance, the nitro group can be reduced to an amine, which can then be used to direct subsequent stereoselective reactions. Research into organocatalytic asymmetric synthesis has shown that nitrobenzoic acids can act as effective co-catalysts, enhancing both reaction rates and enantioselectivity in the formation of complex molecules like indolines. This principle could be extended to reactions involving derivatives of this compound, where the molecule itself or its hydrolyzed acid form could participate in or influence a chiral catalytic cycle.

Another avenue of exploration is the asymmetric transformation of side chains introduced onto the benzene (B151609) ring. For example, the aza-Henry reaction, which involves the addition of a nitroalkane to an imine, is a powerful method for forming C-C bonds and creating two new stereocenters. Detailed computational and experimental studies have demonstrated that chiral catalysts can direct this reaction to produce specific diastereomers with high enantioselectivity. nih.gov Applying this methodology to imines derived from the amino-analogue of this compound could provide access to a wide range of enantioenriched α,β-diamino acid derivatives, which are valuable precursors for pharmaceuticals.

Potential Asymmetric Transformation Relevant Precursor/Derivative Key Methodological Approach Potential Chiral Product
Asymmetric ReductionMethyl 2-amino-3-nitrobenzoateChiral metal catalysts (e.g., Ru, Rh complexes)Chiral cyclic amines/amides
Directed C-H FunctionalizationN-protected Methyl 2-amino-3-methoxybenzoateTransition metal catalysis with chiral ligandsAtropisomeric biaryl compounds
Asymmetric Aza-Henry ReactionImines from Methyl 2-methoxy-3-aminobenzoateChiral Brønsted acid/base or metal catalystsChiral diamino ester derivatives

Integration into Flow Chemistry Systems for Continuous Production

Traditional batch production of nitroaromatic compounds often poses significant safety and environmental challenges due to the highly exothermic nature of nitration reactions and the use of hazardous reagents like mixed acids. rsc.orgbeilstein-journals.org Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a safer, more efficient, and scalable alternative. europa.euewadirect.com

The integration of this compound synthesis into flow chemistry systems is a major area for future development. Microreactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. europa.euresearchgate.net This enhanced control can lead to higher yields, improved selectivity, and a reduction in unwanted byproducts. rsc.org Several studies have successfully demonstrated the continuous-flow nitration of various aromatic compounds, including toluene (B28343) and xylenes, achieving high yields and selectivity safely. rsc.orgbeilstein-journals.org

Applying this technology to the synthesis of this compound would involve pumping a stream of the precursor, Methyl 2-methoxybenzoate (B1232891), to a mixing point where it meets a stream of the nitrating agent (e.g., a mixture of nitric and sulfuric acid). beilstein-journals.orgrsc.org The reaction would occur within a temperature-controlled reactor coil with a specific residence time before the product stream is collected. This approach not only enhances safety but also allows for automated, on-demand production with reduced waste. ewadirect.comacs.org Research has shown that even challenging nitrations using fuming nitric acid can be managed safely and efficiently in a flow reactor, with productivities reaching significant quantities per hour. vapourtec.com

Parameter Batch Processing Flow Chemistry Advantage of Flow System
Safety High risk of thermal runaway, large volume of hazardous material.Small reactor volume, superior heat dissipation, minimal reactant holdup. europa.euresearchgate.netSignificantly enhanced safety, reduced explosion risk. ewadirect.com
Efficiency Slower reaction times due to heat transfer limits, potential for side reactions.Rapid mixing and heat transfer, short residence times, higher throughput. rsc.orgIncreased yield, higher purity, faster production.
Scalability Difficult and risky to scale up.Scalable by running for longer durations or "numbering-up" reactors. ewadirect.comStraightforward and safer scaling of production.
Environmental Potential for significant acid waste from large batches.Reduced solvent usage, potential for integrated waste recycling loops. rsc.orgresearchgate.netGreener process with less environmental impact.

Advanced Computational Modeling for Reaction Prediction and Mechanism Discovery

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. This approach is a key future direction for the chemistry of this compound, offering the potential to accelerate research and development by modeling reaction outcomes before they are attempted in the lab.

DFT calculations can be used to investigate the electronic structure of the molecule, predicting which sites are most susceptible to electrophilic or nucleophilic attack. For instance, modeling the nitration of Methyl 2-methoxybenzoate can help rationalize the observed regioselectivity by comparing the energies of the different possible intermediates. youtube.comyoutube.com Furthermore, computational studies can elucidate complex reaction mechanisms. In studies of related nitroaromatic compounds, DFT calculations have been used to map the entire reaction pathway for nucleophilic aromatic substitution, identifying transition states and intermediates. mdpi.com These calculations confirmed that the presence and rotational angle of the nitro group, influenced by adjacent atoms, play a critical role in the reaction's feasibility and course. mdpi.com

For this compound, computational modeling could be used to:

Predict Reaction Outcomes: Simulate reactions such as reduction, hydrolysis, or substitution to predict the most likely products and their relative yields.

Discover New Reactions: Screen for potential new transformations by calculating their thermodynamic and kinetic viability.

Optimize Reaction Conditions: Model the effect of different catalysts, solvents, and temperatures on reaction rates and selectivity.

Rationalize Stereoselectivity: In asymmetric synthesis, DFT can be used to model the interaction between the substrate and a chiral catalyst, explaining why a particular stereoisomer is formed preferentially. nih.gov

Exploration of Supramolecular Interactions and Self-Assembly in Materials Science

Crystal engineering and supramolecular chemistry focus on designing and synthesizing solid-state structures with desired properties by controlling the intermolecular interactions between molecules. researchgate.netbohrium.com The functional groups on this compound—the ester, the methoxy (B1213986) group, and the nitro group—are all capable of participating in non-covalent interactions such as hydrogen bonds (C–H···O), dipole-dipole interactions, and π–π stacking. This makes the molecule and its derivatives attractive candidates for the construction of novel supramolecular assemblies and materials.

Future research will likely explore how these interactions can be programmed to guide the self-assembly of molecules into specific architectures, such as layers, chains, or three-dimensional networks. researchgate.net Studies on related nitrobenzoate compounds have shown that weak intermolecular C-H···O hydrogen bonds involving the nitro and carboxyl groups are crucial in defining the final crystal structure. researchgate.net By systematically modifying the structure of this compound, for example, by hydrolyzing the ester to a carboxylic acid or introducing other hydrogen-bonding groups, it may be possible to create co-crystals with other molecules to form materials with tailored properties, such as:

Non-Linear Optical (NLO) Materials: Aromatic nitro compounds are known for their NLO properties, and controlling their alignment in a crystal is key to maximizing this effect.

Porous Frameworks: Designing self-assembled structures that contain voids could lead to materials for gas storage or separation.

Pharmaceutical Co-crystals: Forming co-crystals of an active pharmaceutical ingredient (API) with a derivative of this compound could improve the API's solubility or stability. bohrium.com

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro and ester groups creates a specific distribution of charge across the molecule, which can be exploited to fine-tune these intermolecular forces.

Targeted Drug Design and Discovery Leveraging this compound Scaffolds

The substituted nitrobenzoate framework is a common feature in many biologically active compounds and serves as a valuable starting point for the synthesis of pharmaceuticals. A key future direction is the use of this compound and its close relatives as scaffolds for targeted drug design and discovery.

A prominent example is the synthesis of Lenalidomide, a widely used immunomodulatory drug. A crucial intermediate in its synthesis is Methyl 2-(bromomethyl)-3-nitrobenzoate, which is prepared from the closely related precursor Methyl 2-methyl-3-nitrobenzoate. google.comnih.gov This demonstrates the utility of the 3-nitrobenzoate core in building complex heterocyclic systems used in medicine. The synthetic route involves functionalizing the position ortho to the ester and then using the nitro group as a precursor to an amine, which participates in a cyclization reaction to form the isoindolinone core of the drug. google.com

Future research in this area will focus on:

Library Synthesis: Using this compound as a starting platform to generate libraries of related compounds for high-throughput screening against various biological targets.

Bioisosteric Replacement: Modifying the functional groups (ester, methoxy, nitro) to improve pharmacological properties such as potency, selectivity, or metabolic stability. For instance, the methoxy group is known to influence the lipophilicity and binding interactions of flavonoid analogs with anticancer activity. mdpi.com

Prodrug Development: The ester group can be designed as a prodrug moiety, which is cleaved in vivo to release an active carboxylic acid drug.

The strategic placement of the methoxy, nitro, and ester groups provides multiple handles for synthetic modification, making this scaffold highly adaptable for medicinal chemistry campaigns targeting a wide range of diseases.

Q & A

Q. How is this compound utilized in synthesizing heterocyclic compounds?

  • Methodological Answer : The nitro group facilitates cyclization reactions (e.g., with amines or thiols) to form benzoxazoles or benzothiazoles. For example, condensation with thiourea under basic conditions yields thiazole derivatives, characterized via HRMS and 2D NMR .

Q. Can this compound act as a ligand in coordination chemistry?

  • Methodological Answer : The methoxy and nitro groups can coordinate to transition metals (e.g., Cu²⁺ or Fe³⁺). Stability constants and complex structures are determined via potentiometric titrations and X-ray absorption spectroscopy (XAS). Applications include catalysis or metal-organic frameworks (MOFs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.